molecular formula C9H14FNO3S B6768468 (1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone

(1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone

Cat. No.: B6768468
M. Wt: 235.28 g/mol
InChI Key: BBQSSRJNSYDHPB-UHFFFAOYSA-N
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Description

(1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone is a synthetic organic compound characterized by its unique molecular structure, which includes a dioxothiane ring and a fluoroazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Dioxothiane Ring: This step involves the cyclization of a suitable precursor, such as a thioether, under oxidative conditions to form the dioxothiane ring.

    Introduction of the Fluoroazetidine Moiety: The fluoroazetidine group is introduced through nucleophilic substitution reactions, where a fluorinated azetidine derivative reacts with an appropriate electrophile.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the selection of efficient catalysts, solvent systems, and reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The dioxothiane ring can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the fluoroazetidine moiety can yield various reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Reduced fluoroazetidine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The dioxothiane ring and fluoroazetidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • (1,1-Dioxothian-2-yl)methanamine
  • (1,1-Dioxothian-2-yl)-(3-phenyl-2-azaspiro[3.5]nonan-2-yl)methanone
  • (1,1-Dioxothian-2-yl)-(2H-thiazol-5-yl)methanone

Comparison:

  • Structural Differences: While these compounds share the dioxothiane ring, they differ in the substituents attached to the ring, leading to variations in their chemical and biological properties.
  • Unique Features: (1,1-Dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone is unique due to the presence of the fluoroazetidine moiety, which imparts distinct reactivity and potential biological activity.

Properties

IUPAC Name

(1,1-dioxothian-2-yl)-(3-fluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3S/c10-7-5-11(6-7)9(12)8-3-1-2-4-15(8,13)14/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQSSRJNSYDHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C(C1)C(=O)N2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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